molecular formula C8H14F3NO2 B3366860 N-Boc-2,2,2-trifluoro-N-methylethanamine CAS No. 1489096-86-7

N-Boc-2,2,2-trifluoro-N-methylethanamine

Cat. No.: B3366860
CAS No.: 1489096-86-7
M. Wt: 213.2 g/mol
InChI Key: LHYOGCYJFWGKNP-UHFFFAOYSA-N
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Description

N-Boc-2,2,2-trifluoro-N-methylethanamine (CAS 1489096-86-7) is a high-purity chemical building block protected with a tert-butyloxycarbonyl (Boc) group, designed for advanced synthetic chemistry and research applications. With a molecular formula of C8H14F3NO2 and a molecular weight of 213.20, this compound is characterized by the presence of a reactive 2,2,2-trifluoro-N-methylethanamine scaffold. The primary research value of this compound lies in its role as a protected amine intermediate. The Boc group is a cornerstone in organic synthesis, known for its stability towards bases and nucleophiles, yet it is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl . This allows researchers to incorporate the amine functionality into complex molecules orthogonally to other protecting group strategies. The 2,2,2-trifluoroethyl motif introduces significant electronic and physicochemical properties, making this compound particularly valuable in medicinal chemistry for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. A key application is in the synthesis of secondary amines via one-pot tandem direct reductive amination and N-Boc protection protocols . This methodology efficiently produces N-Boc secondary amines from aldehydes and primary amines, effectively preventing overalkylation and competing side reactions like lactamization, which is crucial for obtaining high yields of the desired product . This compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)12(4)5-8(9,10)11/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYOGCYJFWGKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2,2,2-trifluoro-N-methylethanamine typically involves the reaction of tert-butyl chloroformate with N-methyl-2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2,2,2-trifluoro-N-methylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.

    Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed:

    Substitution Reactions: The major products are typically substituted amines or thiols, depending on the nucleophile used.

    Deprotection Reactions: The major product is the free amine, N-methyl-2,2,2-trifluoroethylamine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

N-Boc-2,2,2-trifluoro-N-methylethanamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems. For instance, compounds containing trifluoromethyl groups have demonstrated improved pharmacokinetic properties, including increased absorption and distribution within the body .

Case Study: RBP4 Antagonists

A notable application of this compound is in the design of nonretinoid retinol binding protein 4 (RBP4) antagonists aimed at treating age-related macular degeneration (AMD). The compound was utilized to synthesize derivatives that significantly lower serum RBP4 levels in vivo, showcasing its potential therapeutic benefits .

Organic Synthesis Applications

2.1 As a Synthetic Intermediate

This compound is widely used as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecular structures.

Table 1: Reaction Types Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionForms new amines or amides through substitution reactions70-95
Asymmetric CatalysisGenerates chiral compounds with high enantioselectivity75-99
Coupling ReactionsUtilized in Suzuki or Heck coupling to form biaryl compounds82-99

Case Study: Synthesis of Chiral Amines

In one study, this compound was employed to synthesize chiral α-trifluoromethylamines through nucleophilic substitution reactions with high diastereoselectivity and enantioselectivity . This demonstrates its versatility as a synthetic intermediate.

Implications in Fluorine Chemistry

The incorporation of fluorine into organic molecules often leads to enhanced biological activity and stability. This compound exemplifies this trend by improving the properties of various bioactive compounds.

3.1 Enhanced Biological Activity

Fluorinated compounds are known to exhibit unique biological activities due to their altered electronic properties. For instance, the trifluoromethyl group can modulate interactions with biological targets such as enzymes and receptors . This property has made this compound a focus for researchers aiming to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of N-Boc-2,2,2-trifluoro-N-methylethanamine involves its ability to act as a precursor or intermediate in various chemical reactions. The trifluoroethyl group imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of biologically active compounds. The Boc protecting group allows for selective deprotection, enabling the synthesis of complex molecules with high precision.

Comparison with Similar Compounds

Boc-Protected Amines

Comparisons focus on Boc-protected amines with varying substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine 939757-31-0 C₁₃H₁₇F₂NO₃ 273.28 g/mol Difluorophenyl group; hydroxyl substituent Intermediate in fluorinated drug synthesis
N-Boc-erythro-L-β-methylphenylalanine Not specified Not provided Not provided Amino acid backbone; chiral center Peptide synthesis; natural product research
N-Boc-N-methyl-L-phenylglycine Not specified Not provided Not provided Methyl and phenyl groups on glycine Chiral building block for pharmaceuticals

Key Differences :

  • N-Boc-2,2,2-trifluoro-N-methylethanamine lacks aromatic or hydroxyl groups, simplifying its steric profile compared to the difluorophenyl analog .
  • Unlike amino acid-based Boc compounds (e.g., phenylalanine derivatives), the target compound is a simpler secondary amine, making it more versatile in non-peptide synthetic routes .

Trifluoroethylamine Derivatives

These compounds share the trifluoroethylamine core but differ in substituents and protection:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
2,2,2-Trifluoro-N-methylethanamine 2730-67-8 C₃H₆F₃N 113.08 g/mol Unprotected amine; volatile liquid Industrial precursor; requires handling precautions
N-Methyl-2,2,2-trifluoroethylamine Hydrochloride 2730-52-1 C₃H₇ClF₃N 149.54 g/mol Hydrochloride salt; improved crystallinity Used in peptide coupling reactions
2,2,2-Trifluoro-N-(2-phenylethyl)ethanamine 106241-19-4 C₁₀H₁₂F₃N 203.21 g/mol Phenylethyl substituent Potential CNS-active compound

Key Differences :

  • The Boc-protected derivative offers enhanced stability compared to the free amine (CAS 2730-67-8), which is prone to oxidation and requires stringent storage conditions .
  • The hydrochloride salt (CAS 2730-52-1) is preferred for reactions requiring controlled pH, while the Boc-protected form is ideal for multi-step syntheses where temporary amine protection is critical .

Fluorinated Amines with Varied Substituents

These compounds highlight the impact of fluorination patterns and additional functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine 1550-50-1 C₄H₇F₄N 145.10 g/mol Tetrafluoroethyl group; dimethylamine Fluorinated solvent; electronics industry
N-Benzyl-2-chloro-N-methylethanamine 17542-47-1 C₁₀H₁₄ClN 183.68 g/mol Benzyl and chloro substituents Alkylating agent; potential pharmaceutical intermediate
N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine 296276-41-0 C₁₀H₁₀F₃N 201.19 g/mol Trifluoromethylbenzyl group Building block for agrochemicals

Key Differences :

  • This compound has fewer fluorine atoms than the tetrafluoro derivative (CAS 1550-50-1), reducing its electron-withdrawing effects .
  • The Boc-protected compound avoids reactive sites like the chloro group in CAS 17542-47-1, which may participate in unwanted side reactions .

Biological Activity

N-Boc-2,2,2-trifluoro-N-methylethanamine is a fluorinated amino compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and biological activity of various compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound through a review of recent literature, including case studies and research findings.

This compound features a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these groups influences its solubility, lipophilicity, and interaction with biological targets.

The trifluoromethyl group in this compound is hypothesized to enhance receptor binding affinity and selectivity. Compounds with similar structures have shown varied biological activities such as protease inhibition, anticancer properties, and modulation of neurotransmitter systems .

Anticancer Activity

Research indicates that trifluoromethyl-containing compounds often exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The introduction of trifluoromethyl groups can improve the pharmacokinetic profiles of these compounds, leading to increased efficacy in cancer therapies.

Neurotransmitter Modulation

This compound analogs have been evaluated for their effects on neurotransmitter systems. In particular, studies have shown that certain trifluoroethyl derivatives can produce relaxant effects on vascular tissues without demonstrating selectivity for dopamine receptors . This suggests potential applications in cardiovascular therapies.

Study 1: Anticancer Properties

A recent study investigated the effects of this compound on various cancer cell lines. The compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01000
106525
254050
501580

Study 2: Neurovascular Effects

Another study focused on the relaxant effects of this compound on isolated rabbit renal arteries. The compound demonstrated a dose-dependent relaxant effect comparable to established vasodilators but lacked selectivity for dopamine receptors.

Dose (µM)Relaxation (%)
110
1030
10070

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-2,2,2-trifluoro-N-methylethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Boc protection of 2,2,2-trifluoro-N-methylethanamine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or DMAP in THF). Temperature control (0–25°C) and inert atmospheres are critical to minimize side reactions like premature deprotection . Evidence from similar Boc-protected amines (e.g., N-Boc-N-methylbutane-1,4-diamine) suggests yields >85% when using stoichiometric Boc anhydride and slow reagent addition to avoid exothermic side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structure and purity. For example, the trifluoromethyl group exhibits a distinct triplet in ¹⁹F NMR (~-60 to -70 ppm), while the Boc methyl groups appear as singlets in ¹H NMR (1.2–1.4 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and HPLC (C18 column, acetonitrile/water gradient) assesses purity (>97% as per standards in ).

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : The compound is hygroscopic and sensitive to acidic/basic conditions. Store at 2–8°C in airtight containers under nitrogen or argon to prevent Boc group hydrolysis. Evidence from analogous Boc-protected amines (e.g., N-Boc-L-phenylglycine) indicates stability for >12 months under these conditions . Regular monitoring via TLC or HPLC is advised to detect degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc deprotection kinetics under varying conditions?

  • Methodological Answer : Deprotection with TFA in dichloromethane (DCM) is standard, but conflicting reports on reaction times (1–24 hours) may arise from moisture content or temperature fluctuations. Systematic studies using in situ FTIR or ¹⁹F NMR can track deprotection progress . For example, highlights that maintaining anhydrous conditions at 0°C reduces side reactions, while room temperature accelerates cleavage. Adjusting TFA equivalents (2–5 eq.) optimizes kinetics .

Q. What strategies mitigate stereochemical interference when using this compound in chiral synthesis?

  • Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect can influence stereoselectivity in coupling reactions (e.g., amidation). Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) improves enantiomeric excess. demonstrates that Boc-protected amines enhance steric control in enzyme-binding studies, enabling precise modulation of protein-ligand interactions .

Q. How is this compound applied in PROTACs or bioconjugation?

  • Methodological Answer : The compound serves as a versatile linker in PROTACs due to its stability and solubility. For instance, and describe Boc-protected PEG derivatives (e.g., N-Boc-3,6-dioxaoctane-1,8-diamine) used to tether E3 ligase ligands to target proteins. After Boc deprotection, the free amine facilitates conjugation with carboxylic acid-containing moieties via EDC/NHS chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Boc-2,2,2-trifluoro-N-methylethanamine
Reactant of Route 2
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N-Boc-2,2,2-trifluoro-N-methylethanamine

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